molecular formula C16H31N3O B12727330 Piperazinone, 1-(2-(cyclohexylamino)ethyl)-3,3,5,5-tetramethyl- CAS No. 96218-78-9

Piperazinone, 1-(2-(cyclohexylamino)ethyl)-3,3,5,5-tetramethyl-

Cat. No.: B12727330
CAS No.: 96218-78-9
M. Wt: 281.44 g/mol
InChI Key: BXYLMCLXGCYKJB-UHFFFAOYSA-N
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Description

Piperazinone, 1-(2-(cyclohexylamino)ethyl)-3,3,5,5-tetramethyl-, is a heterocyclic organic compound that features a piperazinone ring substituted with cyclohexylamino and tetramethyl groups. This compound is part of the broader class of piperazinones, which are known for their structural versatility and significant presence in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazinone derivatives typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . For the specific compound , a common synthetic route involves the reaction of a cyclohexylamine derivative with a tetramethyl-substituted piperazinone precursor under controlled conditions.

Industrial Production Methods

Industrial production of piperazinones often employs catalytic processes, such as the reduction of intermediates in the presence of catalysts like Raney nickel or palladium. These methods are designed to maximize yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

Piperazinone, 1-(2-(cyclohexylamino)ethyl)-3,3,5,5-tetramethyl-, undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction typically produces fully saturated compounds.

Scientific Research Applications

Piperazinone derivatives, including 1-(2-(cyclohexylamino)ethyl)-3,3,5,5-tetramethyl-, have a wide range of applications in scientific research:

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for their potential use in drug development, particularly as scaffolds for designing new pharmaceuticals.

    Industry: Employed in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of piperazinone derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some piperazinones act as enzyme inhibitors by binding to the active site and preventing substrate access. The specific pathways involved can vary depending on the particular derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

    Piperazine: A simpler analog with a similar ring structure but lacking the cyclohexylamino and tetramethyl substitutions.

    1,4-Diazepane: Another nitrogen-containing heterocycle with a similar ring size but different substitution pattern.

    Piperidinone: A related compound with a six-membered ring containing one nitrogen atom.

Uniqueness

Piperazinone, 1-(2-(cyclohexylamino)ethyl)-3,3,5,5-tetramethyl-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexylamino group enhances its potential interactions with biological targets, while the tetramethyl groups contribute to its steric and electronic characteristics .

Properties

CAS No.

96218-78-9

Molecular Formula

C16H31N3O

Molecular Weight

281.44 g/mol

IUPAC Name

1-[2-(cyclohexylamino)ethyl]-3,3,5,5-tetramethylpiperazin-2-one

InChI

InChI=1S/C16H31N3O/c1-15(2)12-19(14(20)16(3,4)18-15)11-10-17-13-8-6-5-7-9-13/h13,17-18H,5-12H2,1-4H3

InChI Key

BXYLMCLXGCYKJB-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C(=O)C(N1)(C)C)CCNC2CCCCC2)C

Origin of Product

United States

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